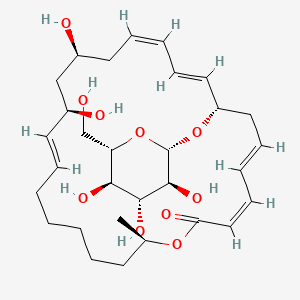![molecular formula C10H12N4O B1493028 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098057-33-9](/img/structure/B1493028.png)
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
- A study by Jyothi and Madhavi (2019) explored the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which have shown promising antimicrobial activity. This research is significant in the context of developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Experimental and Theoretical Studies on Functionalization
- The functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, have been studied by Yıldırım, Kandemirli, and Demir (2005). These studies provide insights into the chemical properties and potential applications of related compounds (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Substituted Imidazo[1,5-a]pyrazines
- Board et al. (2009) focused on the synthesis of functionalized derivatives of imidazo[1,5-a]pyrazines. The study offers valuable information on the chemical synthesis and potential modifications of this class of compounds (Board et al., 2009).
Synthesis and Evaluation of Potassium-Competitive Acid Blockers
- Research by Palmer et al. (2007) involved the synthesis and evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers. This highlights a potential pharmacological application of similar compounds (Palmer et al., 2007).
Etidronic Acid Catalyzed Efficient Synthesis
- Babariya and Naliapara (2017) reported the efficient synthesis of 1H-imidazo[1,2-b]pyrazole library, demonstrating the versatility of these compounds in chemical synthesis (Babariya & Naliapara, 2017).
Synthesis, Cytotoxic Characterization, and SAR Study
- A study by Demjén et al. (2018) on the synthesis and cytotoxic characteristics of new imidazo[1,2‐b]pyrazole‐7‐carboxamides offers insights into the potential therapeutic applications of these compounds (Demjén et al., 2018).
Systematic Structure Modifications
- Linton et al. (2011) discussed modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, relevant for drug discovery programs (Linton et al., 2011).
Properties
IUPAC Name |
6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-13-4-5-14-10(13)7(9(11)15)8(12-14)6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMKGFFLNWXQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)








